molecular formula C21H23Cl2NO2 B12421667 RTI-113-d5 (hydrochloride)

RTI-113-d5 (hydrochloride)

Cat. No.: B12421667
M. Wt: 397.3 g/mol
InChI Key: UVNAYBAOZUMARC-UTJWLZNHSA-N
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Description

RTI-113-d5 (hydrochloride) is a deuterated analog of RTI-113, a compound known for its use in scientific research, particularly in the field of proteomics. The compound is chemically described as (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Phenyl Ester-d5 Hydrochloride. It has a molecular formula of C21H17D5ClNO2•HCl and a molecular weight of 397.35 .

Preparation Methods

The synthesis of RTI-113-d5 (hydrochloride) involves several steps, starting with the preparation of the deuterated precursor. The synthetic route typically includes the following steps:

    Preparation of the deuterated precursor:

    Formation of the bicyclic structure: The precursor undergoes a series of reactions to form the bicyclic structure characteristic of RTI-113-d5.

    Introduction of the phenyl ester group: The final step involves the esterification of the bicyclic structure with phenyl ester to form RTI-113-d5 (hydrochloride).

Chemical Reactions Analysis

RTI-113-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ester group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RTI-113-d5 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

RTI-113-d5 (hydrochloride) exerts its effects by interacting with specific molecular targets in the brain. The compound primarily targets the dopamine transporter, inhibiting the reuptake of dopamine and leading to increased dopamine levels in the synaptic cleft. This mechanism is similar to that of cocaine, but RTI-113-d5 has a longer duration of action .

Comparison with Similar Compounds

RTI-113-d5 (hydrochloride) is similar to other 3-phenyltropane analogs, such as RTI-113 and RTI-4229-113. the deuterated version, RTI-113-d5, offers unique advantages, including increased stability and altered pharmacokinetics. Other similar compounds include:

RTI-113-d5 (hydrochloride) stands out due to its deuterated nature, which provides unique benefits in research applications.

Properties

Molecular Formula

C21H23Cl2NO2

Molecular Weight

397.3 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl) (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1/i2D,3D,4D,5D,6D;

InChI Key

UVNAYBAOZUMARC-UTJWLZNHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)[C@@H]2[C@H]3CC[C@H](N3C)C[C@@H]2C4=CC=C(C=C4)Cl)[2H])[2H].Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl

Origin of Product

United States

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